Bienvenue dans la boutique en ligne BenchChem!

CCG258208 hydrochloride

Cardiovascular Pharmacology Kinase Inhibition Drug Discovery

Selective GRK2 inhibitor (>230x over GRK5) for cardiovascular research. Structure-optimized from paroxetine scaffold delivers >2900x GRK1 selectivity—eliminates off-target noise in β-adrenergic desensitization studies. Validated in HF mouse models with favorable PK profile. Purchase for unambiguous GRK2 pathway interrogation.

Molecular Formula C24H26ClFN4O4
Molecular Weight 488.9 g/mol
Cat. No. B8087015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG258208 hydrochloride
Molecular FormulaC24H26ClFN4O4
Molecular Weight488.9 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl
InChIInChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1
InChIKeyVKDHYIQOOJPZOE-QSVLQNJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCG258208 Hydrochloride: A Highly Potent and Selective GRK2 Inhibitor for Cardiovascular Research


The compound 5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide hydrochloride, commonly known as CCG258208, is a highly potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) [1]. It is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, engineered through a structure-based drug design approach to enhance its GRK2 inhibitory properties and selectivity [2]. This compound is of significant interest in cardiovascular research, particularly for its potential in heart failure therapy, due to the critical role of GRK2 in regulating β-adrenergic receptor desensitization [1].

The Need for Precision: Why Standard GRK Inhibitors Cannot Replace CCG258208


GRK2 is a pivotal kinase in cardiovascular pathophysiology, and its inhibition is a promising therapeutic strategy. However, the GRK family includes several isoforms (GRK1, GRK2, GRK5, etc.) with overlapping and distinct roles, making selective inhibition crucial to avoid off-target effects [1]. Pan-GRK inhibitors or less selective compounds, such as paroxetine or CCG215022, can inhibit multiple GRKs and other kinases like ROCK1, potentially leading to unintended cellular consequences [1]. The unique structural features of CCG258208 confer exceptional selectivity for GRK2, with minimal activity against other GRKs and kinases, making it a more precise tool for dissecting GRK2-specific pathways and a safer candidate for therapeutic development. This high degree of selectivity is not a class-wide feature but a specific achievement of this compound's design, underscoring why it cannot be substituted by other GRK inhibitors.

Quantitative Differentiation of CCG258208 from Key GRK2 Inhibitors


Superior GRK2 Potency and Selectivity Profile Compared to Paroxetine

CCG258208 demonstrates a 46-fold increase in potency for GRK2 inhibition compared to its parent compound, paroxetine. Crucially, it maintains high selectivity, whereas paroxetine shows minimal selectivity. This data is derived from in vitro kinase assays [1].

Cardiovascular Pharmacology Kinase Inhibition Drug Discovery

Enhanced Functional Efficacy in Cardiomyocyte Contractility Assays Over Paroxetine

In a functional assay, CCG258208 is 100-fold more potent at enhancing cardiomyocyte contractility than paroxetine. This in vitro functional gain aligns with its improved biochemical potency and selectivity [1].

Cardiac Physiology Inotropic Response Heart Failure

Superior GRK2 Potency and Selectivity Profile Compared to Other Leading GRK2 Inhibitors

CCG258208 exhibits a favorable potency and selectivity profile when compared to other well-characterized GRK2 inhibitors. It is more potent for GRK2 than CCG215022 (pan-GRK), CCG224406 (selective GRK2), and GSK180736A (ROCK1/GRK2), and demonstrates superior selectivity over off-targets like ROCK1 and PKA. This profile is inferred from cross-study comparison of published IC50 values [1] .

Kinase Inhibitor Profiling Target Selectivity Chemical Biology

In Vivo Efficacy in Multiple Preclinical Models of Heart Failure

CCG258208 has demonstrated robust therapeutic effects in multiple in vivo models of heart failure (HF). In two clinically relevant mouse models, it improved left ventricular (LV) contractile function and limited adverse remodeling. In a chronic post-MI HF model in mini-swine, acute administration enhanced dobutamine inotropic responses. The compound's in vivo efficacy is linked to a favorable PK profile, achieving plasma concentrations above its GRK2 IC50 for over 7 hours [2] [1].

Heart Failure In Vivo Pharmacology Cardioprotection

Optimal Research and Procurement Scenarios for CCG258208


Dissecting GRK2-Specific Signaling in Cardiovascular Research

For researchers investigating the specific role of GRK2 in heart failure, cardiac hypertrophy, or β-adrenergic receptor desensitization, CCG258208 is the optimal tool. Its >230-fold selectivity over GRK5 and >2900-fold selectivity over GRK1 [1] ensures that observed effects can be confidently attributed to GRK2 inhibition, avoiding confounding data from off-target kinase activity. This is particularly critical when interpreting complex in vivo or ex vivo cardiac function studies.

Validating GRK2 as a Therapeutic Target in Preclinical In Vivo Models

For pharmaceutical and academic labs conducting proof-of-concept studies for heart failure therapies, CCG258208 provides a robust and validated in vivo tool. Its demonstrated efficacy in improving LV function and limiting adverse remodeling in mouse models, coupled with a favorable pharmacokinetic profile [2] [1], makes it an ideal lead-like molecule for target validation and for benchmarking future drug candidates.

Kinase Selectivity Profiling and Panel Screening

When establishing a kinase selectivity panel, CCG258208 serves as an excellent control for GRK2 activity. Its well-characterized, narrow selectivity profile [1] makes it a reliable reference for quantifying GRK2-specific inhibition and for assessing the selectivity of other tool compounds or drug candidates. This ensures the quality and interpretability of high-throughput screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCG258208 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.